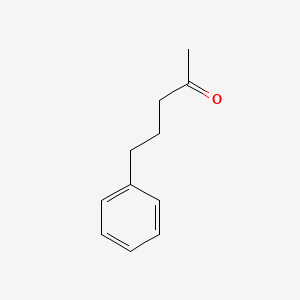

5-Phenylpentan-2-one

Vue d'ensemble

Description

La 5-Phénylpentan-2-one, également connue sous le nom de 5-Phényl-2-pentanone, est un composé organique de formule moléculaire C₁₁H₁₄O. C'est un liquide huileux incolore à jaune pâle avec une odeur florale et sucrée. Ce composé est utilisé dans diverses applications, notamment comme parfum dans les parfums et comme intermédiaire en synthèse organique .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La 5-Phénylpentan-2-one peut être synthétisée par condensation du phénylacétaldéhyde avec l'acétone. La réaction implique généralement l'utilisation d'une base, telle que l'hydroxyde de sodium, pour faciliter le processus de condensation .

Méthodes de Production Industrielle

En milieu industriel, la production de 5-Phénylpentan-2-one peut impliquer des réactions de condensation similaires, mais à plus grande échelle avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. La réaction est réalisée dans un environnement contrôlé pour maintenir la température et la pression souhaitées .

Analyse Des Réactions Chimiques

Types de Réactions

La 5-Phénylpentan-2-one, étant une cétone, peut subir diverses réactions chimiques, notamment :

Addition nucléophile : Cette réaction implique l'addition d'un nucléophile au groupe carbonyle de la cétone.

Réactifs et Conditions Courants

Addition nucléophile : Les nucléophiles courants comprennent les réactifs de Grignard et les composés organolithium. La réaction est généralement réalisée sous atmosphère inerte en utilisant des solvants comme l'éther diéthylique ou le tétrahydrofurane.

Principaux Produits Formés

Addition nucléophile : Le principal produit est un alcool secondaire.

Réduction : Le principal produit est le 5-Phénylpentan-2-ol.

4. Applications de la Recherche Scientifique

La 5-Phénylpentan-2-one a plusieurs applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme intermédiaire dans la synthèse de divers composés organiques.

Industrie : Elle est utilisée dans l'industrie des parfums pour son odeur florale et sucrée.

5. Mécanisme d'Action

La 5-Phénylpentan-2-one exerce ses effets principalement par l'inhibition des enzymes de désacétylase des histones. Cette inhibition entraîne des modifications de l'expression génique en modifiant l'état d'acétylation des histones, ce qui peut affecter divers processus cellulaires. Le composé cible des voies moléculaires spécifiques impliquées dans la régulation épigénétique .

Applications De Recherche Scientifique

Biochemical Applications

Histone Deacetylase Inhibition

5-Phenylpentan-2-one is recognized as a potent inhibitor of histone deacetylases (HDACs). This inhibition plays a critical role in epigenetic regulation, impacting gene expression and cellular functions. The compound has been shown to increase the acetylation of histones, leading to alterations in chromatin structure and gene activity. This property makes it a valuable tool in cancer research and therapeutic development for diseases related to epigenetic dysregulation .

Cellular Effects

The compound affects various cellular processes by modulating signaling pathways and metabolic functions. Research indicates that it can influence gene expression patterns, which may have implications for understanding cellular responses to stress and disease conditions.

Metabolic Pathways

This compound interacts with key metabolic enzymes, enhancing our understanding of metabolic flux and the regulation of metabolite levels. Its role in metabolic pathways could provide insights into metabolic disorders and potential therapeutic targets.

Synthetic Applications

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can undergo various reactions, including:

- Intramolecular Büchner Reaction : When treated with diazo reagents, it can yield cyclic intermediates that are further oxidized to form complex molecular structures.

- Electroreductive Cyclization : Studies have shown that this compound exhibits regio- and stereoselectivity during electroreductive cyclization, favoring the formation of specific products. This selectivity is attributed to the influence of the phenyl group on reaction pathways.

Case Study: Aldol Reaction Application

In a notable study, this compound was utilized in an aldol reaction to produce derivatives that could mitigate aldehyde toxicity in biological systems. This approach demonstrated its potential as a model compound for controlling reactive species through enzymatic systems .

Research on Urea Cycle Disorders

Recent studies have explored the use of this compound in research related to urea cycle disorders. Its properties as an HDAC inhibitor may offer avenues for therapeutic interventions aimed at correcting metabolic imbalances associated with these disorders .

Mécanisme D'action

5-Phenylpentan-2-one exerts its effects primarily through the inhibition of histone deacetylase enzymes. This inhibition leads to changes in gene expression by altering the acetylation status of histones, which can affect various cellular processes. The compound targets specific molecular pathways involved in epigenetic regulation .

Comparaison Avec Des Composés Similaires

Composés Similaires

- Méthyl 3-phénylpropyl cétone

- 5-Phényl-2-pentanone

- Acide phénylbutyrique

Unicité

La 5-Phénylpentan-2-one est unique en raison de ses puissants effets inhibiteurs sur les enzymes de désacétylase des histones, ce qui la rend précieuse dans la recherche épigénétique. Son odeur florale et sucrée la distingue également des autres composés similaires, ce qui la rend utile dans l'industrie des parfums .

Activité Biologique

5-Phenylpentan-2-one, also known as 1-(Ethylthio)-5-phenylpentan-2-one, is an organic compound characterized by a pentanone backbone with a phenyl substituent. Its potential biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses unique structural features that facilitate diverse chemical reactivity. The presence of the ethylthio group enhances its solubility in organic solvents and may influence its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 162.23 g/mol |

| Density | 0.96 g/cm³ |

| Boiling Point | 261.2 °C |

| Melting Point | 106-107 °C |

| CAS Number | 2235-83-8 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been shown to affect the expression levels of key proteins involved in apoptosis, such as caspases and Bcl-2 family members .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. The ethylthio group may undergo metabolic transformations that alter the compound's efficacy and safety profile. Detailed studies are required to elucidate the binding affinities and interactions with enzymes or receptors that mediate its biological effects .

Case Studies

- Antimicrobial Efficacy : A study conducted by Dintzner et al. (2005) evaluated the antimicrobial properties of various ketones, including this compound, against common bacterial strains. Results indicated a notable inhibition zone around the compound in agar diffusion assays, suggesting strong antibacterial activity .

- Cancer Cell Apoptosis : In a recent investigation, researchers treated breast cancer cell lines with varying concentrations of this compound. Flow cytometry analysis revealed increased apoptotic cells compared to control groups, indicating its potential as an anticancer agent .

Propriétés

IUPAC Name |

5-phenylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMYRPFYNFQCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176886 | |

| Record name | 5-Phenylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2235-83-8 | |

| Record name | 5-Phenyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 5-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Phenyl-2-pentanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ8YU7ZU4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the electroreductive cyclization of 5-Phenylpentan-2-one unique compared to similar compounds?

A1: Studies employing both ab initio and density functional calculation methods have revealed that the electroreductive cyclization of this compound exhibits a high degree of regio- and stereoselectivity, favoring the endo-trans product. [] This selectivity is consistent with experimental observations and distinguishes it from related olefinic ketones, like hept-6-en-2-one and octa-7-en-2-one, which predominantly yield exo-trans products upon electroreduction. [] This difference highlights the influence of the phenyl group on the reaction pathway and the resulting stereochemistry of the cyclized product.

Q2: Can this compound be used to synthesize more complex molecules?

A2: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it can undergo an intramolecular Büchner reaction when treated with a diazo reagent, yielding a cyclic intermediate. [] This intermediate can be further oxidized using either Selenium dioxide (SeO2) or molecular oxygen (O2) in the presence of silica gel. Interestingly, the choice of oxidant dictates the final product: SeO2 leads to the formation of 8-formyl-1-tetralones, while O2 yields 1-tetralones lacking one carbon atom. [] This example demonstrates the versatility of this compound in constructing diverse molecular frameworks relevant to organic synthesis.

Q3: Has this compound been utilized in any biological applications?

A3: While not directly involved as a therapeutic agent, this compound has been used as a model compound to demonstrate a novel approach for controlling aldehyde concentrations in vivo. [] This approach, aiming to mitigate the toxicity of reactive aldehyde species in biological systems, utilizes a system of enzymes to establish an equilibrium between alcohols, aldehydes, and carboxylic acids. In a study using Escherichia coli, this compound was produced through an aldol reaction with (3S,4R)-1,3,4-trihydroxy-5-phenylpentan-2-one, which itself was generated through this enzymatic equilibrium system. [] This study highlights the potential of such systems for controlling reactive species in biocatalytic processes, which could have implications for the synthesis of complex molecules in biological environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.